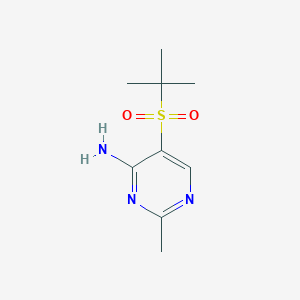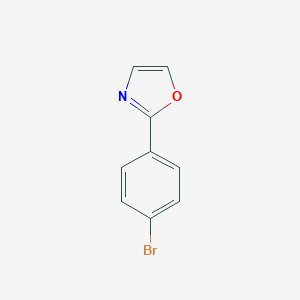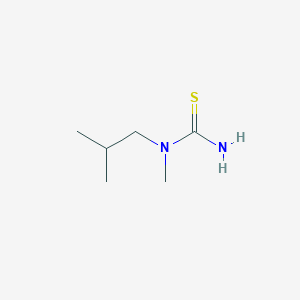![molecular formula C7H9N3O2S B070737 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) CAS No. 163137-08-4](/img/structure/B70737.png)
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI)
Vue d'ensemble
Description
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI): is a heterocyclic compound that features a unique structure combining elements of pyridine and thiadiazine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) typically involves the following steps:
Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as a pyridine derivative, with a thiadiazine moiety. This can be achieved through a condensation reaction under acidic or basic conditions.
Oxidation: The resulting intermediate is then subjected to oxidation to introduce the dioxide functionality. Common oxidizing agents include hydrogen peroxide or peracids.
Methylation: The final step involves the methylation of the compound to introduce the 2-methyl group. This can be done using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the cyclization, oxidation, and methylation steps sequentially.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance efficiency and yield by maintaining optimal reaction conditions throughout the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl group or other substituents can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Thiols and Sulfides: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine
Pharmacology: The compound’s structure suggests potential biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Biochemical Research: It can be used as a probe to study enzyme interactions and other biochemical processes.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical reactivity.
Polymer Science: Incorporation into polymers to enhance their properties, such as thermal stability or resistance to degradation.
Mécanisme D'action
The mechanism by which 2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-,1,1-dioxide(9CI) exerts its effects is largely dependent on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-methyl-: Lacks the dioxide functionality, which may result in different chemical reactivity and biological activity.
2H-Pyrido[3,2-e]-1,2,4-thiadiazine,3,4-dihydro-2-ethyl-,1,1-dioxide: Similar structure but with an ethyl group instead of a methyl group, potentially affecting its physical and chemical properties.
Uniqueness
Chemical Stability: The presence of the dioxide group enhances the compound’s stability compared to its non-dioxide counterparts.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities, making it a valuable compound for drug discovery and development.
Propriétés
IUPAC Name |
2-methyl-3,4-dihydropyrido[3,2-e][1,2,4]thiadiazine 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-10-5-9-6-3-2-4-8-7(6)13(10,11)12/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPCVZIUJYQTBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CNC2=C(S1(=O)=O)N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(3,4-dichlorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B70665.png)

![N-[4-bromo-2-(trifluoromethoxy)phenyl]acetamide](/img/structure/B70678.png)







